2-[3-[3-[3-[Bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate
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Overview
Description
4A3-SC8 is a modular degradable dendrimer that has shown significant potential in extending the survival of aggressive liver cancer models . It is an ionizable cationic lipid with a molecular formula of C75H139N3O16S4 and a molecular weight of 1467.18 . This compound is primarily used in the preparation of lipid nanoparticles for the delivery of small RNAs and other therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4A3-SC8 involves the growth of dendrimers through orthogonal reactions . The base formulation for lipid nanoparticles containing 4A3-SC8 includes other lipids such as DOPE, cholesterol, and DMG-PEG in specific molar ratios . The preparation of selective organ-targeting lipid nanoparticles using 4A3-SC8 can be achieved through various methods, including pipette, vortex, and microfluidic mixing .
Industrial Production Methods: Industrial production of 4A3-SC8 involves scalable synthetic chemistry and established engineering formulation methods . The synthesis of ionizable cationic lipids like 4A3-SC8 requires 4-6 days, while the formulation of lipid nanoparticles can be completed within several hours . The characterization of these nanoparticles can be done within 24 hours, and in vitro/in vivo evaluation studies may take 1-14 days depending on the design and application .
Chemical Reactions Analysis
Types of Reactions: 4A3-SC8 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for the preparation and modification of lipid nanoparticles.
Common Reagents and Conditions: Common reagents used in the reactions involving 4A3-SC8 include ethanol, chloroform, and other solvents . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability and efficacy of the compound .
Major Products Formed: The major products formed from the reactions involving 4A3-SC8 are lipid nanoparticles that can encapsulate therapeutic agents such as small RNAs and other nucleic acids .
Scientific Research Applications
4A3-SC8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . It is used in the preparation of lipid nanoparticles for the delivery of small RNAs, which can extend survival in aggressive liver cancer models . Additionally, 4A3-SC8 has been used in gene editing applications, where it enables precise homologous double-strand repair in vivo . The compound’s ability to target specific organs and tissues makes it valuable for therapeutic nucleic acid delivery and the development of genetic medicines .
Mechanism of Action
The mechanism of action of 4A3-SC8 involves its role as an ionizable cationic lipid that facilitates the delivery of therapeutic agents to specific organs and tissues . The compound forms lipid nanoparticles that can encapsulate small RNAs and other nucleic acids, enabling their delivery to target cells . The molecular targets and pathways involved include the accumulation of small RNAs in the liver, spleen, and kidneys, leading to the knockdown of specific genes .
Comparison with Similar Compounds
4A3-SC8 is unique due to its modular degradable dendrimer structure and its ability to form lipid nanoparticles for targeted delivery . Similar compounds include other ionizable cationic lipids such as 4A3-Far and 4A3-Cit, which also form lipid nanoparticles for RNA delivery . These compounds differ in their lipid structures and the efficiency of their delivery mechanisms .
List of Similar Compounds:- 4A3-Far
- 4A3-Cit
- Lipid C24
- 93-O17S
- YSK05
- 18:1 TAP (DOTAP)
- 306Oi10
- ALC-0159
Properties
Molecular Formula |
C75H139N3O16S4 |
---|---|
Molecular Weight |
1467.2 g/mol |
IUPAC Name |
2-[3-[3-[3-[bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate |
InChI |
InChI=1S/C75H139N3O16S4/c1-10-14-18-22-26-30-56-95-60-64(5)72(83)91-52-48-87-68(79)36-44-77(45-37-69(80)88-49-53-92-73(84)65(6)61-96-57-31-27-23-19-15-11-2)42-34-40-76(9)41-35-43-78(46-38-70(81)89-50-54-93-74(85)66(7)62-97-58-32-28-24-20-16-12-3)47-39-71(82)90-51-55-94-75(86)67(8)63-98-59-33-29-25-21-17-13-4/h64-67H,10-63H2,1-9H3 |
InChI Key |
HMIDEMNFLBUNTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCC(C)C(=O)OCCOC(=O)CCN(CCCN(C)CCCN(CCC(=O)OCCOC(=O)C(C)CSCCCCCCCC)CCC(=O)OCCOC(=O)C(C)CSCCCCCCCC)CCC(=O)OCCOC(=O)C(C)CSCCCCCCCC |
Origin of Product |
United States |
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